

5-Fluoropentylindole: A Core Moiety in Synthetic Cannabinoid Research

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Compound of Interest

Compound Name: 5-Fluoropentylindole

Cat. No.: B2726546

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropentylindole serves as a fundamental structural scaffold for a multitude of synthetic cannabinoid receptor agonists. While not extensively studied as a standalone pharmacological agent, its incorporation into more complex molecules significantly influences their affinity and efficacy at cannabinoid receptors CB1 and CB2. The addition of a terminal fluorine atom to the pentyl chain is a common strategy to enhance receptor binding affinity. This technical guide provides a comprehensive overview of **5-fluoropentylindole**'s significance as a research chemical, including its synthesis, analytical characterization, and the pharmacological properties of key compounds built upon this core. Detailed experimental protocols for relevant assays and a depiction of the canonical cannabinoid receptor signaling pathways are also presented to facilitate further research and development in this area.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds. Within the field of cannabinoid research, N-alkylation of the indole ring, particularly with a pentyl chain, has been a cornerstone of ligand design. The introduction of a fluorine atom at the terminal position of this pentyl chain, creating the 5-fluoropentyl moiety, has been shown to enhance the binding affinity of these ligands for both the centrally located CB1 receptors and the peripherally expressed CB2 receptors. Consequently, **5-fluoropentylindole** has emerged as a critical building block in the synthesis

of a wide array of potent synthetic cannabinoids. This guide will delve into the technical aspects of **5-fluoropentylindole**, providing researchers with the necessary information to synthesize, analyze, and evaluate compounds containing this important chemical entity.

Physicochemical Properties

Property	Value
Chemical Name	1-(5-fluoropentyl)-1H-indole
Molecular Formula	C ₁₃ H ₁₆ FN
Molecular Weight	205.27 g/mol
CAS Number	1859218-30-6
Appearance	Varies; often a solid or oil
Solubility	Soluble in organic solvents such as ethanol, DMSO, and DMF

Synthesis

The synthesis of **5-fluoropentylindole** is typically achieved through the N-alkylation of indole. A general and representative protocol is provided below.

Experimental Protocol: N-alkylation of Indole with 1-Bromo-5-fluoropentane

Materials:

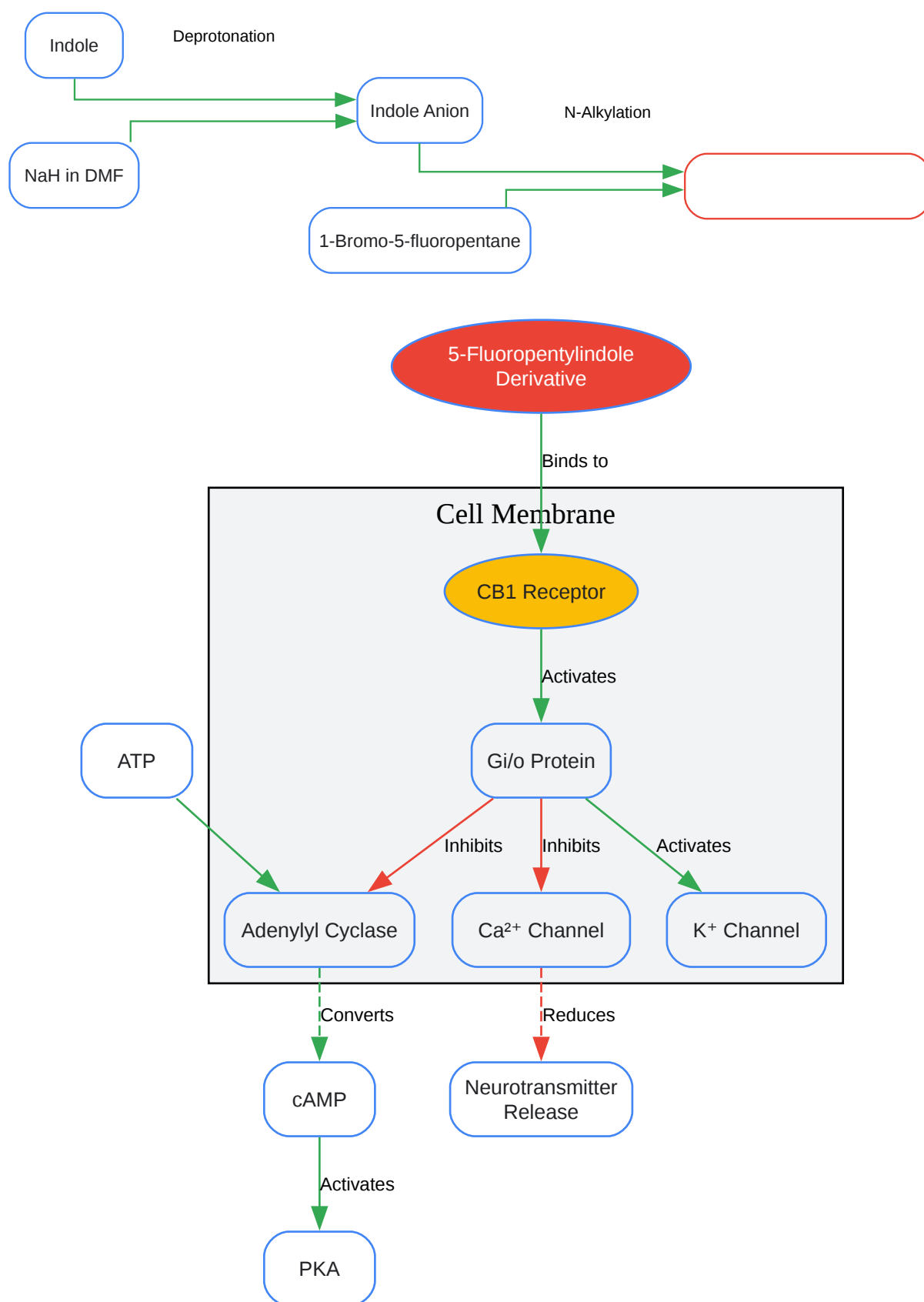
- Indole
- 1-Bromo-5-fluoropentane
- Sodium hydride (NaH) 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate

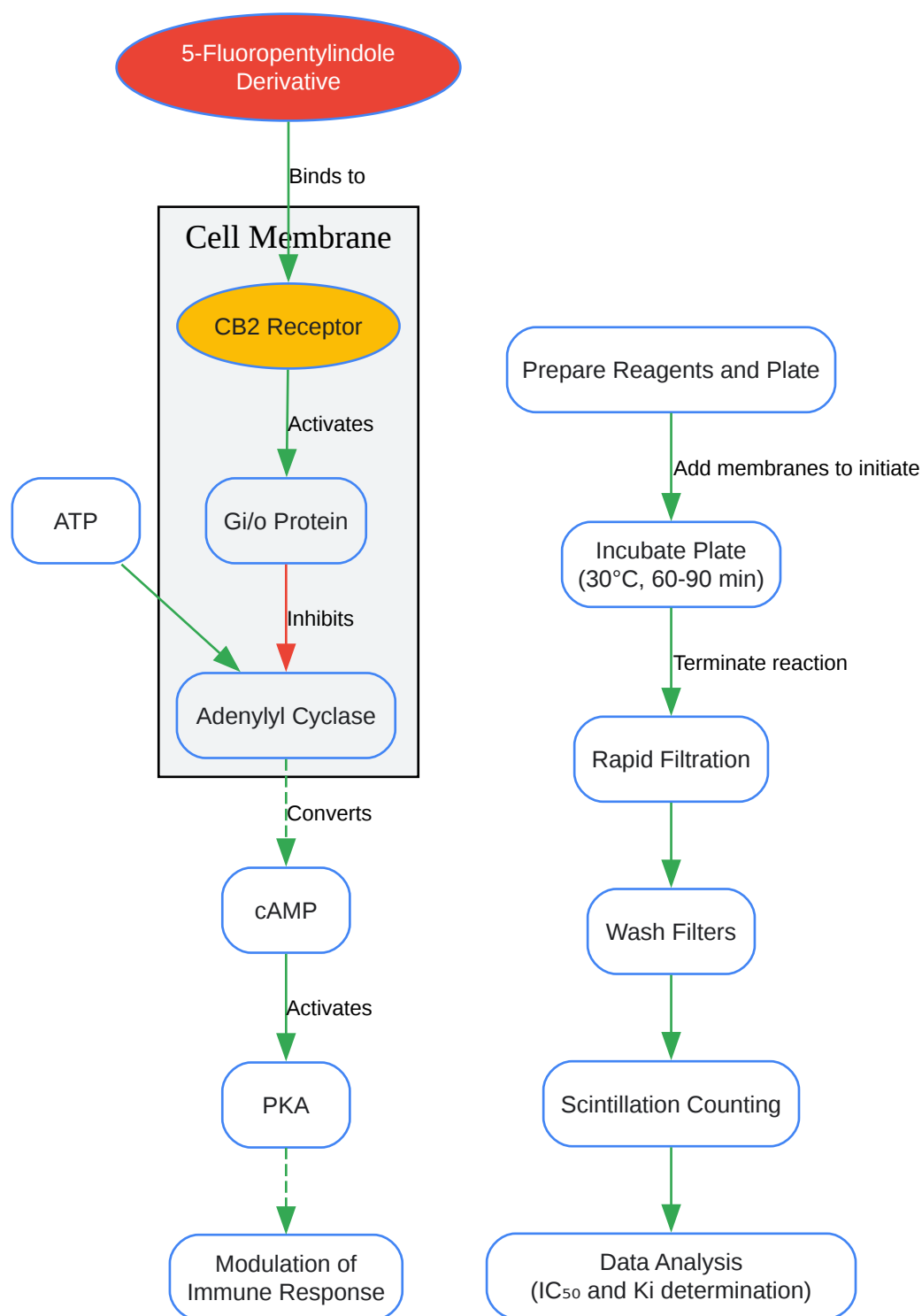
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

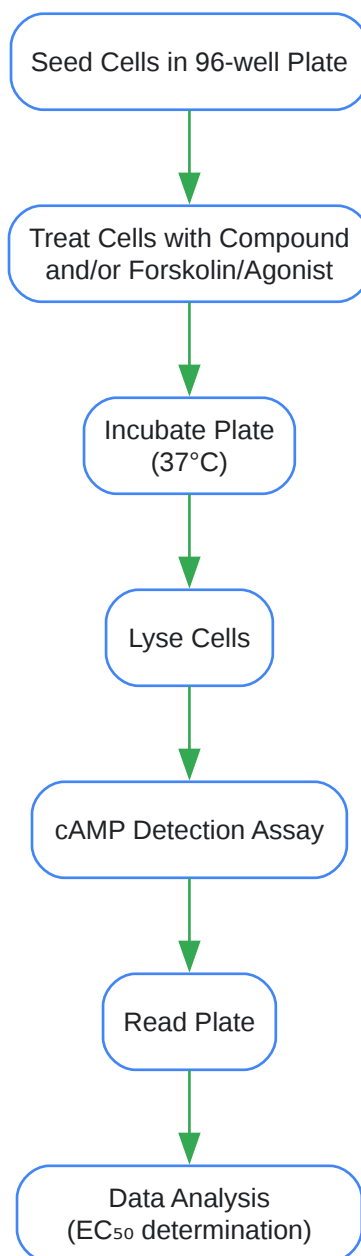
Procedure:

- To a dry round-bottom flask under an inert atmosphere, add indole (1.0 equivalent).
- Dissolve the indole in anhydrous DMF.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
- Cool the reaction mixture back to 0 °C and add 1-bromo-5-fluoropentane (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and partition with ethyl acetate and water.
- Separate the layers and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(5-fluoropentyl)-1H-indole.







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